2-Methylazetidine-2-carboxylic acid 2-Methylazetidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17228738
InChI: InChI=1S/C5H9NO2/c1-5(4(7)8)2-3-6-5/h6H,2-3H2,1H3,(H,7,8)
SMILES:
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

2-Methylazetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17228738

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

2-Methylazetidine-2-carboxylic acid -

Specification

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name 2-methylazetidine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO2/c1-5(4(7)8)2-3-6-5/h6H,2-3H2,1H3,(H,7,8)
Standard InChI Key ADTSDDJGGMQTIE-UHFFFAOYSA-N
Canonical SMILES CC1(CCN1)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

MA2C features a strained azetidine ring (a four-membered nitrogen-containing heterocycle) with a methyl group and carboxylic acid substituent at the C2 position. The compound exists in two enantiomeric forms: (S)-2-methylazetidine-2-carboxylic acid and (R)-2-methylazetidine-2-carboxylic acid. The stereochemistry critically influences its biochemical interactions, particularly in peptide systems where it mimics proline’s conformational rigidity .

Table 1: Key Physical Properties of MA2C Derivatives

Property(S)-MA2C (R)-MA2C Boc-Protected MA2C
Molecular FormulaC₅H₉NO₂C₅H₉NO₂C₁₀H₁₇NO₄
Molecular Weight (g/mol)115.13115.13215.25
Boiling Point (°C)N/AN/A320.8
Enantiomeric Excess (% ee)>99>99N/A
Storage ConditionsCrystalline (R)-CSA salt -20°C Ambient

Synthetic Methodologies

Intramolecular Alkylation

A robust route to enantiopure MA2C involves the resolution of diastereomeric amides using (S)-phenylglycinol. The azetidine ring is formed via intramolecular alkylation of a proline-derived enolate, achieving yields >60% and >99% ee . This method benefits from facile diastereomer separation and compatibility with N- and C-protecting groups, enabling downstream peptide coupling .

Enzymatic Biosynthesis

Recent studies reveal bacterial azetidine-2-carboxylic acid (AZE) synthases catalyze SAM’s intramolecular 4-exo-tet cyclization to form AZE, a structural analog of MA2C . Quantum mechanical calculations suggest substrate desolvation and cation-π interactions facilitate this strained ring formation, offering insights for engineering MA2C-producing enzymes .

Applications in Peptide and Natural Product Design

Conformational Modulation in Peptides

MA2C’s rigid azetidine ring induces γ-turns in peptides, stabilizing secondary structures inaccessible to proline. For example, N-Boc-protected MA2C derivatives have been incorporated into peptidomimetics to enhance metabolic stability and receptor binding .

Natural Product Engineering

Incorporating MA2C into non-ribosomal peptide synthetase (NRPS) pathways enables the biosynthesis of azabicyclenes, a class of bicyclic antimicrobial agents . Structural comparisons with proline-containing analogs demonstrate MA2C’s superior ring strain, which augments bioactivity .

Recent Advances and Future Directions

Enzymatic Pathway Engineering

The 2025 discovery of SAM-dependent AZE synthases in diverse bacterial phyla suggests untapped potential for microbial MA2C production . Directed evolution of these enzymes could enable sustainable, high-yield synthesis of MA2C enantiomers.

Drug Discovery Applications

MA2C’s ability to rigidify peptide backbones makes it a promising scaffold for G-protein-coupled receptor (GPCR) agonists and protease inhibitors. Current research focuses on optimizing its pharmacokinetic properties through side-chain modifications .

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